molecular formula C16H11BrClNO B2504669 2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile CAS No. 344281-49-8

2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile

Cat. No.: B2504669
CAS No.: 344281-49-8
M. Wt: 348.62
InChI Key: FCYNMFFUNQQEJR-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile is an organic compound that features both bromine and chlorine substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-bromobenzaldehyde with 4-chlorobenzyl cyanide under basic conditions to form the intermediate compound, which is then subjected to further reactions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.

    Substitution: Halogen substituents on the aromatic rings can be replaced by other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromophenyl)-4-phenyl-4-oxobutanenitrile
  • 2-(4-Chlorophenyl)-4-phenyl-4-oxobutanenitrile
  • 2-(3-Bromophenyl)-4-(4-fluorophenyl)-4-oxobutanenitrile

Uniqueness

2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

2-(3-bromophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClNO/c17-14-3-1-2-12(8-14)13(10-19)9-16(20)11-4-6-15(18)7-5-11/h1-8,13H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYNMFFUNQQEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CC(=O)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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